molecular formula C7H4BrN3O2 B3107780 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 1622993-12-7

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B3107780
CAS No.: 1622993-12-7
M. Wt: 242.03 g/mol
InChI Key: SCOMEELYLURYAL-UHFFFAOYSA-N
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Description

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a bromine atom at the 2-position and a carboxylic acid group at the 7-position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods: Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolo pyridine derivatives. The use of microwave irradiation and mechanochemical methods can be adapted for large-scale synthesis, ensuring efficient and sustainable production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets such as RORγt, PHD-1, JAK1, and JAK2. By binding to these targets, the compound modulates various signaling pathways, leading to its therapeutic effects. The transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation is a key step in its synthesis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other triazolopyridine derivatives such as 6-Bromo[1,2,4]triazolo[1,5-a]pyridine and 5-Methyl-7-hydroxy-1,3,4-triazaindolizine . These compounds share structural similarities but differ in their substituents and biological activities.

Uniqueness: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic versatility. Its ability to act as an inverse agonist and inhibitor of multiple targets makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-9-5-3-4(6(12)13)1-2-11(5)10-7/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOMEELYLURYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203155
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622993-12-7
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622993-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 N sodium hydroxide aqueous solution (150 ml) was added to a methanol (150 ml) suspension of the methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (10 g) obtained in (Example 3.15) , and the obtained mixture was then stirred for 30 minutes. Thereafter, about half of the solvent was distilled away under reduced pressure, and the residue was then adjusted to pH 4 by addition of 3 N hydrochloric acid (50 ml). The precipitated solid was collected by filtration, and was then successively washed with water (50 ml) and methyl tert-butyl ether (20 ml). The obtained solid was subjected to azeotropy with toluene to obtain the title compound (9.0 g) in the form of a white solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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